10-(Benzyloxy)-10-oxodecanoic acid

Description

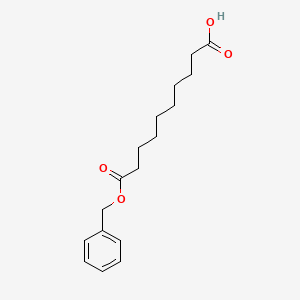

10-(Benzyloxy)-10-oxodecanoic acid (CAS: 67852-88-4) is a substituted decanoic acid derivative characterized by a benzyloxy ester group at the C10 position and a ketone group at the same carbon. Its molecular formula is C₁₇H₂₂O₄, with a molecular weight of 290.35 g/mol. This compound is synthesized via condensation reactions, often employing coupling agents like N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as seen in the reaction of 10-methoxy-10-oxodecanoic acid with benzyl-protected amines or alcohols .

The benzyloxy group enhances lipophilicity, making it valuable in drug design for improving membrane permeability. Applications include its use as an intermediate in synthesizing antiproliferative agents , cholesterol-lowering drugs (e.g., statin analogs) , and PARP1 inhibitors .

Structure

3D Structure

Properties

IUPAC Name |

10-oxo-10-phenylmethoxydecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O4/c18-16(19)12-8-3-1-2-4-9-13-17(20)21-14-15-10-6-5-7-11-15/h5-7,10-11H,1-4,8-9,12-14H2,(H,18,19)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RARFDGQRJGLQCZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCCCCCCCC(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23O4- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50601480 | |

| Record name | 10-(Benzyloxy)-10-oxodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50601480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67852-88-4 | |

| Record name | 10-(Benzyloxy)-10-oxodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50601480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-(Benzyloxy)-10-oxodecanoic acid typically involves the following steps:

Formation of the Decanoic Acid Backbone: The decanoic acid backbone can be synthesized through the oxidation of decanol or the hydrolysis of decanoic acid esters.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl alcohol reacts with a suitable leaving group on the decanoic acid chain.

Formation of the Ketone Group: The ketone group can be introduced through oxidation reactions, such as the use of Jones reagent or other oxidizing agents.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation and substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Types of Reactions:

Oxidation: The benzyloxy group can undergo oxidation to form benzoic acid derivatives.

Reduction: The ketone group can be reduced to form secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzyloxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions:

Oxidizing Agents: Jones reagent, potassium permanganate, or chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Benzyl alcohol, phenol derivatives.

Major Products Formed:

Oxidation Products: Benzoic acid derivatives.

Reduction Products: Secondary alcohols.

Substitution Products: Various substituted decanoic acid derivatives.

Scientific Research Applications

10-(Benzyloxy)-10-oxodecanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 10-(Benzyloxy)-10-oxodecanoic acid involves its interaction with various molecular targets:

Molecular Targets: Enzymes, proteins, and receptors that can interact with the benzyloxy and ketone functional groups.

Pathways Involved: The compound may participate in oxidation-reduction reactions, nucleophilic substitutions, and other biochemical pathways, leading to the formation of active metabolites or intermediates.

Comparison with Similar Compounds

Methyl-Substituted Derivatives

- 10-(Benzyloxy)-2,9-dimethyl-10-oxodecanoic acid (5b): Incorporates methyl groups at C2 and C9, altering steric hindrance and metabolic stability. Reported yield: 79% .

- 10-(tert-Butoxy)-10-oxodecanoic acid: Replaces benzyloxy with a bulkier tert-butoxy group, enhancing steric protection of the ester bond but reducing reactivity .

Amino-Substituted Analogs

- 10-((4-Hydroxyphenyl)amino)-10-oxodecanoic acid (5d): Features an aminophenol group instead of benzyloxy, enabling hydrogen bonding but lowering lipophilicity. Yield: 7% due to synthetic challenges .

- 10-((4-(Benzyloxy)phenyl)amino)decanoic acid (12b): Combines benzyloxy and amino groups; used in antiproliferative studies. Yield: 26% .

Biological Activity

10-(Benzyloxy)-10-oxodecanoic acid (CAS No. 67852-88-4) is an organic compound characterized by a benzyloxy group attached to the decanoic acid backbone. Its molecular formula is C17H24O4, and it has garnered attention in the field of organic synthesis and potential biological applications due to its unique structural features, including a ketone and a carboxylic acid functional group.

The compound can be synthesized through various methods, primarily involving the modification of decanoic acid derivatives. The presence of the benzyloxy group enhances its reactivity, allowing for transformations into esters, amides, and other derivatives that may exhibit diverse biological activities .

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C17H24O4 |

| Molecular Weight | 292.37 g/mol |

| Functional Groups | Carboxylic acid, Ketone |

| Solubility | Soluble in organic solvents |

Biological Activity

The biological activity of this compound is primarily linked to its derivatives, which have been investigated for various pharmacological effects. The following sections summarize key findings related to its biological properties.

Antioxidant Activity

Research indicates that derivatives of this compound exhibit significant antioxidant properties. These compounds can effectively scavenge free radicals, thereby protecting cellular components from oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders .

Case Study : In vitro assays demonstrated that specific derivatives showed a notable reduction in reactive oxygen species (ROS) levels in cultured neuronal cells, suggesting their potential as neuroprotective agents.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that certain derivatives possess activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic processes .

Case Study : A study reported that a derivative of this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antibacterial agent.

Neuroprotective Effects

Given its structural similarities to other neuroactive compounds, this compound has been explored for neuroprotective effects. It has shown potential in inhibiting cholinesterases (AChE and BChE), which are relevant targets in Alzheimer's disease treatment .

Research Findings : Inhibitory assays indicated low micromolar activity against cholinesterases and amyloid aggregation, suggesting its potential as a multi-target drug candidate for neurodegenerative diseases.

The biological activities of this compound are attributed to its ability to interact with various biological macromolecules. The compound's functional groups allow it to participate in redox reactions and influence cellular signaling pathways. Additionally, its derivatives can modulate enzyme activity, contributing to their therapeutic effects .

Q & A

Q. What are the common synthetic routes for preparing 10-(benzyloxy)-10-oxodecanoic acid, and how are yields optimized?

The compound is typically synthesized via coupling reactions using activating agents. For example, a general procedure involves reacting decanoic acid derivatives with benzyl-protected hydroxyl groups. In one protocol, DCC (dicyclohexylcarbodiimide) and TEA (triethylamine) in dichloromethane (DCM) are used to form the ester bond, achieving a 79% yield . Optimization includes controlling reaction temperature (ambient to 0°C), stoichiometric ratios of reagents, and purification via column chromatography. NMR characterization (¹H and ¹³C) confirms the structure, with key signals at δ 5.11 ppm (Bn-CH₂) and 176.6 ppm (carbonyl group) .

Q. How is this compound characterized, and what analytical challenges arise?

Characterization relies on NMR spectroscopy, mass spectrometry, and HPLC. For instance, ¹H NMR in CDCl₃ shows aromatic protons (δ 7.37 ppm) and aliphatic chain resonances (δ 1.14–1.38 ppm), while ¹³C NMR confirms the benzyloxy carbonyl (δ 176.6 ppm) . Challenges include distinguishing overlapping alkyl chain signals and verifying purity via HPLC (e.g., 99% purity for derivatives) . Impurities from incomplete coupling or deprotection require careful solvent selection (e.g., DCM/MeOH mixtures) and preparative HPLC .

Q. What are the typical applications of this compound in foundational research?

It serves as a precursor for bioactive molecules, such as antiproliferative agents and atypical retinoids. For example, derivatives like 10-((4-hydroxyphenol)amino)-10-oxodecanoic acid (5d) are synthesized via amide bond formation and tested for cytotoxicity . The benzyloxy group enhances solubility in organic media, facilitating further functionalization .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, substituents) impact the biological activity of derivatives?

Modifications alter pharmacokinetics and target affinity. For instance, introducing chiral centers (e.g., in PyC-Chiral derivatives) enables chiro-optical studies and improves receptor binding . Adding hydrophilic groups (e.g., hydroxyl or amino substituents) enhances aqueous solubility, critical for in vivo assays . Structure-activity relationship (SAR) studies on acylguanidine derivatives show that tert-butyl groups increase metabolic stability, while imidazole moieties enhance histamine H₂ receptor agonism .

Q. What strategies resolve contradictions in spectral data during characterization?

Discrepancies in NMR or mass spectra often arise from residual solvents, diastereomers, or rotamers. For example, splitting of benzyl-CH₂ signals (δ 5.11 ppm) may indicate restricted rotation. Using deuterated solvents (e.g., DMSO-d₆ for polar intermediates) and 2D NMR techniques (COSY, HSQC) clarifies assignments . High-resolution mass spectrometry (HRMS) validates molecular formulas when isotopic patterns conflict with expected values .

Q. How is this compound utilized in drug delivery systems?

Its carboxylate group enables conjugation with targeting moieties. In one study, a diester derivative was radiolabeled with ⁹⁹ᵐTc for tumor imaging, achieving 95% radiochemical yield. Key steps included dithionite-mediated reduction and purification via size-exclusion chromatography. Biodistribution studies in mice showed a tumor-to-nontumor ratio of 6.24, highlighting its potential as a diagnostic agent .

Q. What are the challenges in scaling up synthesis while maintaining reproducibility?

Scaling up requires optimizing reaction kinetics and minimizing side reactions. For example, replacing DCC with EDAC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) improves aqueous compatibility and reduces byproducts . Batch-to-batch variability in benzyloxy protection is mitigated by strict control of anhydrous conditions and reagent purity. Process analytical technology (PAT), such as in situ FTIR, monitors reaction progress .

Methodological Insights

- Synthetic Protocols : Use DCC/TEA in DCM for esterification (79% yield) ; for amide derivatives, employ HOBt/EDAC in DMF .

- Purification : Combine silica gel chromatography (hexane/ethyl acetate gradients) and preparative HPLC (C18 columns, acetonitrile/water) .

- Analytical Validation : Cross-validate NMR with HSQC for ambiguous signals; use LC-MS for trace impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.